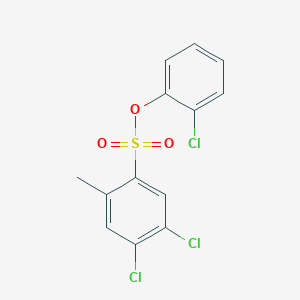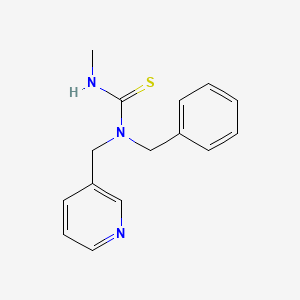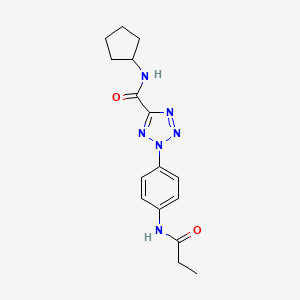
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 2-chlorophenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted benzenesulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or other reduced derivatives.
科学的研究の応用
(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonate-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with biological molecules, leading to the disruption of cellular processes. The sulfonate group can interact with proteins and enzymes, inhibiting their function. Additionally, the chlorine atoms can participate in halogen bonding, further affecting molecular interactions.
類似化合物との比較
4,4’-Dichlorodiphenyl sulfone: Similar in structure but lacks the methyl group.
2,4-Dichlorobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester.
2-Chlorobenzenesulfonyl chloride: Used as a precursor in the synthesis of sulfonates.
Uniqueness: (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other sulfonates and contributes to its specific chemical and biological properties.
特性
IUPAC Name |
(2-chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-6-10(15)11(16)7-13(8)20(17,18)19-12-5-3-2-4-9(12)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWBGHDFVXZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)
![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

